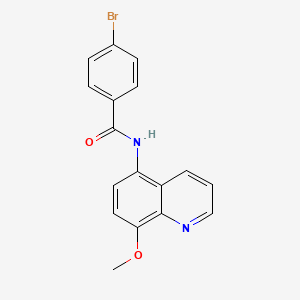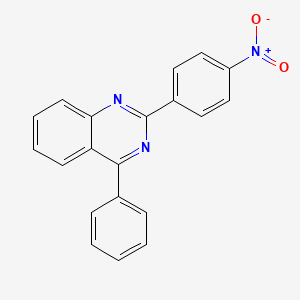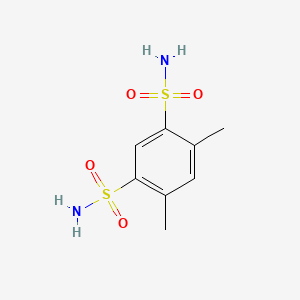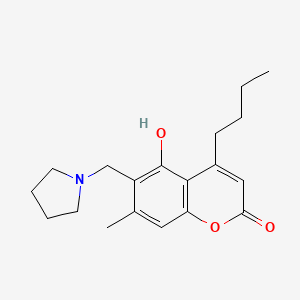![molecular formula C18H16N2O2S B5917308 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.
Mécanisme D'action
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone works by inhibiting the activity of the EGFR, which is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. EGFR is overexpressed in many types of cancer, making it a promising target for cancer treatment. 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone binds to the ATP-binding site of the EGFR, preventing the receptor from phosphorylating downstream signaling molecules and ultimately inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the growth and proliferation of cancer cells, 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and potential therapeutic applications. However, there are also limitations to using 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone in lab experiments. It has been shown to have off-target effects on other receptor tyrosine kinases, which can complicate the interpretation of results. Additionally, 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone. One potential direction is to investigate its use in combination with other cancer treatments such as immunotherapy and targeted therapy. Another direction is to explore its potential use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone and its off-target effects on other receptor tyrosine kinases.
Méthodes De Synthèse
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone can be synthesized through a multi-step process starting with 2-aminobenzonitrile. The synthesis involves the formation of a quinazolinone ring system through a condensation reaction with 2-chloroethyl isocyanate, followed by an alkylation reaction with 3-chloro-1-propanol. The final step involves the thiolation of the ketone group with 2-mercapto-1-methylpropionic acid. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer such as lung cancer, breast cancer, and head and neck cancer. 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has also been studied for its ability to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. Additionally, 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
2-(3-oxobutan-2-ylsulfanyl)-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(21)13(2)23-18-19-16-11-7-6-10-15(16)17(22)20(18)14-8-4-3-5-9-14/h3-11,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGWXPYZJKWXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-4(3H)-one, 2-(1-methyl-2-oxopropylthio)-3-phenyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)



![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917295.png)
![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B5917312.png)



methyl]-N'-phenylthiourea](/img/structure/B5917345.png)